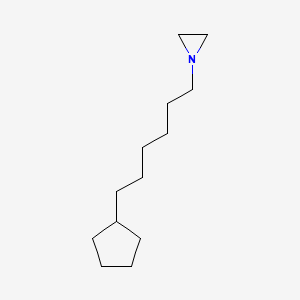

1-(6-Cyclopentylhexyl)aziridine

Description

Significance of Aziridine (B145994) Scaffolds in Organic Synthesis

The high ring strain of aziridines, approximately 25 kcal/mol, is a key driver of their reactivity, making them valuable building blocks in organic synthesis. nih.govbaranlab.org This strain facilitates ring-opening reactions with a wide array of nucleophiles, leading to the formation of various nitrogen-containing molecules. wikipedia.orgmdpi.com This reactivity allows chemists to introduce nitrogen atoms into complex molecules with a high degree of control over stereochemistry. utoronto.ca

Aziridines serve as precursors to a diverse range of functional groups and molecular architectures, including:

Amino alcohols: Ring-opening with oxygen nucleophiles. nih.gov

Diamines: Reaction with amine nucleophiles.

Aziridinium (B1262131) ions: These reactive intermediates are formed when non-activated aziridines are treated with electrophiles, increasing their reactivity towards nucleophiles. mdpi.comencyclopedia.pub

Heterocyclic compounds: Aziridines can be used in cycloaddition reactions to construct larger, more complex heterocyclic systems. illinois.edursc.orgutoronto.ca

The versatility of aziridines is further highlighted by their presence in numerous biologically active natural products and pharmaceutical agents, including the anti-tumor drugs Mitomycin C and Thiotepa. wikipedia.orgnih.gov Their ability to act as electrophiles allows them to interact with biological macromolecules, a property that is harnessed in medicinal chemistry. wikipedia.orgontosight.ai

Historical Context of Aziridine Synthesis and Reactivity Research

The study of aziridines dates back to 1888 with the discovery of the parent compound, aziridine, by Siegmund Gabriel. wikipedia.orgillinois.edu Early methods for aziridine synthesis included the intramolecular cyclization of haloamines, a reaction analogous to the formation of epoxides from halohydrins. wikipedia.org The Wenker synthesis, developed in 1935, provided a pathway from aminoethanol to aziridine. wikipedia.orgbaranlab.org

Initial research focused on understanding the fundamental reactivity of the strained three-membered ring. The development of new synthetic methods has been a continuous area of focus, with significant advances in recent decades. illinois.edu These include:

Nitrene Addition: The addition of a nitrene or a nitrene equivalent to an alkene is a common method for forming the aziridine ring. illinois.edu

Darzens-like Reactions: The De Kimpe aziridine synthesis utilizes the reaction of an α-chloroimine with a nucleophile to generate aziridines. wikipedia.orgorganic-chemistry.org

Asymmetric Synthesis: The development of chiral catalysts has enabled the enantioselective synthesis of aziridines, providing access to optically active nitrogen-containing compounds. illinois.edursc.org

Despite these advances, the synthesis and manipulation of aziridines can be challenging due to their potential instability. rsc.org Much of the contemporary research in this field is directed towards developing more general, efficient, and stereoselective methods for their preparation and subsequent transformations. illinois.edu

Classification of Aziridines: Activated versus Non-activated N-Substituted Systems

The reactivity of an aziridine is significantly influenced by the nature of the substituent on the nitrogen atom. This has led to a classification system that divides aziridines into two main categories: activated and non-activated. mdpi.comencyclopedia.pubacs.org

Activated Aziridines: These aziridines possess an electron-withdrawing group (EWG) attached to the nitrogen atom. mdpi.comencyclopedia.pub Common activating groups include sulfonyl (e.g., tosyl, nosyl), acyl, and carbamate (B1207046) groups. baranlab.orgresearchgate.net The presence of an EWG enhances the electrophilicity of the ring carbons, making the aziridine more susceptible to nucleophilic attack. mdpi.com Activated aziridines are generally more reactive and undergo ring-opening reactions under milder conditions. acs.org

Non-activated Aziridines: In contrast, non-activated aziridines have an electron-donating group (EDG), such as an alkyl or aryl group, on the nitrogen atom. baranlab.orgmdpi.com These aziridines are less reactive towards nucleophiles and often require activation by an external electrophile, such as a proton or a Lewis acid, to facilitate ring-opening. mdpi.comencyclopedia.pub This activation process forms a highly reactive aziridinium ion. mdpi.comugent.be The regioselectivity of ring-opening in non-activated aziridines can be influenced by the nature of the nucleophile and the reaction conditions. ugent.be

The distinction between activated and non-activated aziridines is crucial for predicting their reactivity and for designing synthetic strategies that utilize these versatile building blocks. acs.org

Data on Aziridine Properties

The following table provides a summary of key properties of the parent compound, aziridine, which serves as a fundamental reference for understanding the broader class of aziridine-containing molecules.

| Property | Value |

| Molecular Formula | C₂H₅N |

| Molar Mass | 43.07 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 56-57 °C |

| pKa of Conjugate Acid | 7.9 |

| Ring Strain Energy | ~25 kcal/mol |

Data sourced from various chemical databases and literature. nih.govwikipedia.orgbaranlab.org

Structure

3D Structure

Properties

CAS No. |

38914-52-2 |

|---|---|

Molecular Formula |

C13H25N |

Molecular Weight |

195.34 g/mol |

IUPAC Name |

1-(6-cyclopentylhexyl)aziridine |

InChI |

InChI=1S/C13H25N/c1(2-6-10-14-11-12-14)3-7-13-8-4-5-9-13/h13H,1-12H2 |

InChI Key |

DFCNTQLNVSMGBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCCCCCN2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Alkyl Aziridines, with Specific Focus on 1 6 Cyclopentylhexyl Aziridine

Direct Aziridination of Olefins

Direct aziridination of olefins is a powerful and atom-economical method for the synthesis of aziridines. This approach involves the formal addition of a nitrene or nitrene equivalent across a carbon-carbon double bond.

Nitrene Transfer Reactions to Alkenes

Nitrene transfer reactions represent a major class of olefin aziridination. wikipedia.org In these reactions, a nitrene species (a neutral, electron-deficient nitrogen species with the general formula R-N) is generated in situ and reacts with an alkene to form the aziridine (B145994) ring. The nature of the nitrogen precursor and the catalyst significantly influences the reaction's efficiency and selectivity.

Transition metal catalysts are widely employed to mediate nitrene transfer from various nitrogen sources to olefins, often proceeding through a metal-nitrenoid intermediate. acs.orgchemrxiv.orgacs.org This strategy allows for controlled reactivity and can impart high levels of stereoselectivity.

Rhodium (Rh): Rhodium(II) complexes, particularly dirhodium(II) tetracarboxylates, are highly effective catalysts for the aziridination of a wide range of alkenes. nih.govbohrium.comnih.gov These catalysts can facilitate the direct and stereospecific N-H and N-alkyl aziridination of unactivated olefins using hydroxylamine-O-sulfonic acids as inexpensive and readily available aminating agents. nih.govbohrium.comnih.gov For instance, a Rh(II)-catalyzed reaction of an olefin with an N-alkyl hydroxylamine-O-sulfonic acid can yield the corresponding N-alkyl aziridine in good to excellent yields. nih.gov C₄-symmetrical dirhodium(II) tetracarboxylates have been shown to be particularly efficient for the asymmetric intermolecular aziridination of substituted alkenes with sulfamates, achieving high yields and enantiomeric excesses. nih.govchemistryviews.org

Copper (Cu): Copper catalysts have a long history in aziridination chemistry. Seminal work by Evans and Jacobsen demonstrated the efficacy of chiral C₂-symmetrical bis(oxazoline) or salen ligands in copper-catalyzed asymmetric alkene aziridination with iminoiodinanes. Copper-catalyzed reactions often provide a practical and cost-effective method for aziridine synthesis.

Iron (Fe) and Silver (Ag): Iron and silver complexes have also been utilized as catalysts in aziridination reactions. chemrxiv.org These metals offer alternative reactivity profiles and can be advantageous in specific applications. For example, Ag(I) has been used to catalyze cascade reactions involving aziridines. mdpi.com

The following table summarizes representative examples of transition metal-catalyzed aziridination of olefins.

| Catalyst System | Nitrogen Source | Olefin Type | Product | Yield (%) | Reference |

| Rh₂(esp)₂ | N-Alkyl hydroxylamine-O-sulfonic acid | Unactivated | N-Alkyl aziridine | Good to Excellent | nih.gov |

| Rh₂(S-tfpttl)₄ | p-tBu-phenylsulfamate | Substituted alkenes | Chiral aziridines | High | chemistryviews.org |

| Cu(I)/bis(oxazoline) | Iminoiodinanes | Styrenes | Chiral aziridines | High | |

| Co(II)-porphyrin | Phosphoryl azide (B81097) | Aromatic olefins | N-Phosphorylaziridines | Up to 99% | researchgate.net |

While transition metal catalysis is powerful, metal-free aziridination methods are gaining attention due to advantages such as reduced cost and toxicity. rsc.orgchemrxiv.org These protocols often rely on the generation of highly reactive nitrene species under thermal or photochemical conditions, or the use of hypervalent iodine reagents.

One approach involves the thermal cycloaddition of organic azides with alkenes. rsc.org Photochemical methods, utilizing visible light to excite azoxy-triazenes, can generate free nitrenes for the stereospecific and chemoselective aziridination of both activated and unactivated alkenes. nih.govacs.orgchemrxiv.org Another strategy employs aqueous ammonia and (diacetoxyiodo)benzene (PIDA) to generate an iodonitrene in situ for the direct synthesis of NH-aziridines. acs.orgchemrxiv.orgacs.org Furthermore, electrochemical methods have been developed to couple amines and alkenes, expanding the scope of accessible N-alkyl aziridine products. researchgate.net

The stereoselective aziridination of unactivated alkenes, which lack activating groups like phenyl or carbonyl, presents a significant challenge. chemrxiv.orgorganic-chemistry.org However, recent advances have led to the development of effective catalytic systems for this transformation. acs.orgacs.org

A planar chiral rhodium(III) indenyl catalyst has been shown to facilitate the enantioselective aziridination of unactivated terminal alkenes with excellent functional group tolerance and chemoselectivity. chemrxiv.orgorganic-chemistry.org Computational studies suggest a stepwise mechanism involving alkene migratory insertion as the rate-determining and enantio-determining step. organic-chemistry.org Rhodium(II)-catalyzed direct and stereospecific aziridination using hydroxylamine-O-sulfonic acids is also effective for unactivated olefins. nih.govbohrium.comnih.gov

Carbene Transfer to Imines

An alternative to nitrene transfer to olefins is the reaction of a carbene or carbene equivalent with an imine, often referred to as an aza-Darzens reaction. acs.orgrsc.orgresearchgate.net This method is particularly useful for the synthesis of polysubstituted aziridines. The reaction typically involves the generation of a carbene, which then adds to the C=N double bond of the imine to form the aziridine ring.

Transition metal catalysts, such as those based on tin(IV), can be used to catalyze the reaction between imines and diazo compounds, like ethyl diazoacetate, which serve as carbene precursors. acs.orgrsc.org In some cases, an intermediate metal-imine complex has been isolated and characterized. rsc.org The De Kimpe aziridine synthesis is a related method that involves the reaction of an α-chloroimine with a nucleophile to generate the aziridine. wikipedia.orgorganic-chemistry.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is a classical and reliable method for the synthesis of aziridines. nih.gov This strategy involves the formation of the aziridine ring through an intramolecular nucleophilic substitution reaction. The success of this approach is highly dependent on the nature of the N-substituent, with unactivated N-H, N-alkyl, and N-aryl aziridines being readily formed. thieme-connect.comresearchgate.net

Common precursors for intramolecular cyclization are vicinal haloamines or amino alcohols. In the case of haloamines, the amine nitrogen acts as a nucleophile, displacing the adjacent halide to form the three-membered ring. wikipedia.org For amino alcohols, the hydroxyl group must first be converted into a good leaving group, such as a sulfate (B86663) ester (Wenker synthesis) or by using reagents from the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org The subsequent base-induced elimination and cyclization yields the aziridine. A short, high-yielding protocol has been developed for the enantioselective synthesis of N-alkyl terminal aziridines from aldehydes via an intermediate β-chloro amine, which undergoes clean cyclization with potassium hydroxide (B78521). nih.gov

The following table provides a general overview of intramolecular cyclization approaches.

| Precursor | Reaction Conditions | Product | Reference |

| β-Haloamine | Base | Aziridine | wikipedia.org |

| β-Amino alcohol | Sulfuric acid, then base (Wenker Synthesis) | Aziridine | wikipedia.orgorganic-chemistry.org |

| β-Amino alcohol | Mitsunobu reagents | Aziridine | wikipedia.org |

| β-Chloro amine | Potassium hydroxide | N-Alkyl terminal aziridine | nih.gov |

Cyclization of β-Functionalized Alkylamines

One of the most fundamental and widely used methods for aziridine synthesis is the intramolecular cyclization of β-functionalized alkylamines. This approach relies on an intramolecular nucleophilic substitution (SN2) reaction, where the amino group acts as the nucleophile and displaces a leaving group located on the adjacent (β) carbon. youtube.com

The most common variant of this method is the cyclization of β-haloamines, often prepared from the corresponding amino alcohols. In a typical procedure, the amine nitrogen attacks the carbon bearing a halogen atom (e.g., bromine or chlorine), leading to the formation of the three-membered ring and expulsion of the halide ion. youtube.com This reaction is generally carried out in the presence of a base, which deprotonates the amine to increase its nucleophilicity.

This strategy is conceptually similar to the Gabriel synthesis of primary amines, which involves the N-alkylation of potassium phthalimide with an alkyl halide. wikipedia.orgchemistnotes.comlibretexts.orgjk-sci.com A related approach can be adapted for aziridine synthesis where a molecule containing both a nucleophilic nitrogen (like an amine or a protected form like a sulfonamide) and a leaving group on a β-carbon undergoes intramolecular ring closure.

Key Features of β-Functionalized Alkylamine Cyclization:

| Feature | Description |

| Reaction Type | Intramolecular SN2 Nucleophilic Substitution |

| Precursor | β-amino halide or other β-amino derivative with a good leaving group |

| Key Step | Nucleophilic attack by the amine nitrogen onto the β-carbon |

| Byproduct | Halide salt or salt of the displaced leaving group |

Ring Closure from Amino Alcohols

The conversion of 1,2-amino alcohols (or β-amino alcohols) into aziridines is a classical and highly effective strategy. organic-chemistry.orgresearchgate.net These precursors are readily available and can often be synthesized from the ring-opening of epoxides with amines. mdpi.comresearchgate.netjsynthchem.com The most well-known method in this category is the Wenker synthesis . wikipedia.orgscispace.comresearchgate.net

In the traditional Wenker synthesis, a β-amino alcohol is treated with sulfuric acid at high temperatures to form an aminoalkyl hydrogen sulfate ester. Subsequent treatment with a strong base, such as sodium hydroxide, promotes an intramolecular cyclization where the deprotonated amine displaces the sulfate group to form the aziridine ring. wikipedia.org

Modifications to the Wenker synthesis have been developed to improve yields and broaden its applicability by using milder conditions. organic-chemistry.orgscispace.com For instance, chlorosulfonic acid can be used to form the sulfate ester, which is then cyclized with a base like sodium hydroxide or even the milder sodium carbonate. organic-chemistry.orgresearchgate.net Other methods involve converting the hydroxyl group into a better leaving group, such as a tosylate, followed by base-induced cyclization. organic-chemistry.org

Comparison of Amino Alcohol Cyclization Methods:

| Method | Reagents | Conditions | Advantages |

| Traditional Wenker | H₂SO₄, then NaOH | High temperatures (140-250°C) | Industrially relevant, uses simple reagents wikipedia.org |

| Modified Wenker | ClSO₃H, then NaOH/Na₂CO₃ | Milder temperatures | Broader substrate scope, fewer side reactions organic-chemistry.orgscispace.com |

| TFA/Et₃N/NaOH | Trifluoroacetic anhydride (B1165640), triethylamine, then NaOH | - | Enantiospecific rearrangement for certain substrates organic-chemistry.org |

| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), PPh₃ | Mild, neutral conditions | Inverts the stereochemistry at the alcohol carbon |

Ring Expansion Reactions of Epoxides to Aziridines

While the ring-opening of aziridines is a common transformation, the corresponding conversion of epoxides (oxiranes) to aziridines provides a valuable synthetic route. This transformation essentially replaces the oxygen atom of the epoxide with a nitrogen atom. The process typically involves a two-step sequence: nucleophilic ring-opening of the epoxide followed by cyclization of the resulting intermediate.

A common approach involves the ring-opening of an epoxide with an amine nucleophile to generate a β-amino alcohol intermediate. mdpi.com This step can be catalyzed by various Lewis acids or Brønsted acids to enhance the electrophilicity of the epoxide ring. mdpi.com Following the formation of the β-amino alcohol, the synthesis proceeds via the methods described in section 2.2.2, such as the Wenker synthesis, to achieve ring closure to the aziridine. organic-chemistry.orgwikipedia.org

Alternatively, epoxides can be converted to aziridines by reaction with reagents like phosphine (B1218219) imines (generated from azides and phosphines) in a process that can be considered a formal ring expansion, although it proceeds through ring-opening and subsequent ring-closing steps. youtube.com

Multicomponent Reaction Strategies for Aziridine Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. beilstein-journals.orgnih.gov Several MCR strategies have been developed for the synthesis of aziridines.

One notable example involves the reaction of aldehydes, amines, and diazo compounds, catalyzed by a chiral Brønsted acid catalyst such as a BOROX catalyst. nih.govfigshare.comresearchgate.net In this reaction, the aldehyde and amine first combine to form an in situ generated imine. The diazo compound then reacts with the imine to form the aziridine ring. This approach allows for the highly diastereoselective and enantioselective synthesis of trans- or cis-aziridines, depending on the reaction protocol. nih.govfigshare.com

These reactions are often tolerant of a wide range of functional groups on the aldehyde component, including ethers, esters, and carbamates, making them highly versatile. figshare.com The ability to assemble complex aziridines from simple, readily available starting materials in a single step highlights the power of MCRs in heterocyclic synthesis. beilstein-journals.org

Green Chemistry and Sustainable Approaches in Aziridine Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for aziridine synthesis. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key areas of development in green aziridine synthesis include:

Catalysis: The use of non-toxic and abundant metal catalysts, such as iron, is a significant advancement. Iron(II)-catalyzed intermolecular aziridination of alkenes using hydroxylamine (B1172632) derivatives as clean nitrene sources provides a sustainable alternative to methods relying on precious metals or stoichiometric oxidants. rsc.org

Atom Economy: Reactions that maximize the incorporation of atoms from the reactants into the final product are highly desirable. Direct aziridination of alkenes using ammonia or hydroxylamine derivatives as the nitrogen source is more atom-economical than methods requiring protective groups that must be removed later. acs.orgnih.gov

Solvent Choice: The use of environmentally benign solvents, such as water or cyclopentyl methyl ether (CPME), or performing reactions under solvent-free conditions, significantly reduces the environmental impact. mdpi.comnih.govrsc.org

Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters. A mixed flow-batch approach has been developed for preparing functionalized NH-aziridines from vinyl azides, using the green solvent CPME. nih.gov

Electrosynthesis: Electrochemical methods can avoid the use of chemical oxidants, generating only hydrogen gas as a byproduct. An electrochemical oxidative amination has been developed for constructing trans-2,3-disubstituted aziridines. organic-chemistry.org

Synthetic Route Optimization for 1-(6-Cyclopentylhexyl)aziridine

The synthesis of the specific N-alkyl aziridine, this compound, is not explicitly documented in the literature. However, a plausible and efficient synthetic route can be designed by combining established methodologies for precursor synthesis and aziridination. The optimization would focus on creating the 6-cyclopentylhexyl amine precursor and then efficiently forming the aziridine ring.

The primary challenge is the construction of the 6-cyclopentylhexyl side chain. A logical approach involves a Grignard reaction to form the carbon skeleton, followed by functionalization to prepare for aziridination.

A proposed synthetic pathway is as follows:

Formation of a Grignard Reagent: Cyclopentyl bromide can be reacted with magnesium metal in an ether solvent (e.g., diethyl ether or THF) to form cyclopentylmagnesium bromide. This is a standard method for preparing Grignard reagents. researchgate.netbaranlab.orgresearchgate.net

Coupling Reaction: The cyclopentylmagnesium bromide can then be coupled with a six-carbon electrophile containing a protected alcohol. A suitable candidate would be 6-bromohexan-1-ol, which would first need its hydroxyl group protected (e.g., as a tetrahydropyranyl (THP) ether) to prevent it from reacting with the Grignard reagent. The Grignard reagent would displace the bromide on the hexyl chain to form the C-C bond, yielding the protected 6-cyclopentylhexan-1-ol.

Deprotection and Conversion to Halide: The protecting group would then be removed under acidic conditions to yield 6-cyclopentylhexan-1-ol . This alcohol can be converted into a good leaving group, such as a bromide, to facilitate the introduction of the amine. Treatment with reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) would yield 1-bromo-6-cyclopentylhexane . nih.govresearchgate.netresearchgate.netorganic-chemistry.orgmasterorganicchemistry.com

Introduction of the Amino Group: The final step in precursor synthesis is the introduction of the nitrogen atom. 1-bromo-6-cyclopentylhexane can be reacted with an amine equivalent. A Gabriel synthesis, using potassium phthalimide followed by hydrolysis with hydrazine (B178648), would be an effective way to produce the primary amine, 6-cyclopentylhexan-1-amine , while avoiding over-alkylation. wikipedia.orgchemistnotes.comlibretexts.org

This multi-step sequence provides a reliable pathway to the key amine precursor required for the final aziridination step.

Strategies for N-Alkylation to Incorporate the 6-Cyclopentylhexyl Group

The introduction of the 6-cyclopentylhexyl group onto the aziridine nitrogen atom is most commonly achieved through nucleophilic substitution, where the aziridine nitrogen acts as the nucleophile. This typically involves the reaction of aziridine (ethylenimine) with a suitable electrophile, such as an alkyl halide or sulfonate. The primary challenge in the synthesis of this compound lies in the preparation of the requisite 6-cyclopentylhexyl electrophile.

A plausible and efficient synthetic route commences with the construction of the 6-cyclopentylhexyl carbon skeleton, followed by its conversion to a reactive electrophile, and finally, the N-alkylation of aziridine.

Step 1: Synthesis of the Alkylating Agent: 1-Bromo-6-cyclopentylhexane

A robust method for the synthesis of 1-bromo-6-cyclopentylhexane involves a two-stage process: the formation of 6-cyclopentylhexan-1-ol via a Grignard reaction, followed by the conversion of the alcohol to the corresponding alkyl bromide.

Grignard Reaction: The carbon skeleton can be assembled by the coupling of cyclopentylmagnesium bromide with a 6-halo-1-hexene, such as 6-chloro-1-hexene. The Grignard reagent, formed from bromocyclopentane and magnesium metal, attacks the electrophilic carbon of the hexenyl halide. A subsequent hydrogenation step would be required to saturate the double bond. A more direct approach involves the reaction of cyclopentylmagnesium bromide with a protected 6-hydroxyhexyl halide, followed by deprotection. However, a more straightforward synthesis of the precursor alcohol, 6-cyclopentylhexan-1-ol, can be envisioned through the reduction of a suitable carboxylic acid or ester, which can be prepared via malonic ester synthesis or other chain-extension methodologies.

Conversion of Alcohol to Alkyl Bromide: Once 6-cyclopentylhexan-1-ol is obtained, it can be readily converted to 1-bromo-6-cyclopentylhexane. A common and effective method for this transformation is treatment with a solution of hydrobromic acid (HBr), often in the presence of a dehydrating agent like sulfuric acid to facilitate the SN2 reaction.

Step 2: N-Alkylation of Aziridine

With the successful synthesis of 1-bromo-6-cyclopentylhexane, the final step is the N-alkylation of aziridine. This reaction is typically carried out by treating aziridine with the alkyl bromide in the presence of a base to neutralize the hydrogen bromide formed as a byproduct. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.

The reaction proceeds via a nucleophilic attack of the nitrogen atom of aziridine on the electrophilic carbon of 1-bromo-6-cyclopentylhexane, leading to the formation of the desired product, this compound, and the corresponding hydrobromide salt of the base.

Detailed Research Findings

While the direct synthesis of this compound is not extensively documented, the following tables outline the proposed reaction conditions and expected outcomes based on analogous and well-established transformations in organic synthesis.

Table 1: Synthesis of 1-Bromo-6-cyclopentylhexane

| Step | Reactants | Reagents | Solvent | Conditions | Product | Typical Yield (%) |

| 1a | Bromocyclopentane, Magnesium | Diethyl ether | Anhydrous | Reflux | Cyclopentylmagnesium bromide | >90 |

| 1b | Cyclopentylmagnesium bromide, 6-Chloro-1-hexene | - | Diethyl ether/THF | Reflux | 6-Cyclopentyl-1-hexene | 60-70 |

| 1c | 6-Cyclopentyl-1-hexene | H₂, Pd/C | Ethanol | Room Temperature, 1 atm | Cyclopentylhexane | >95 |

| 1d | 6-Cyclopentylhexan-1-ol | 48% HBr, H₂SO₄ (cat.) | - | Reflux | 1-Bromo-6-cyclopentylhexane | 80-90 |

Table 2: Synthesis of this compound

| Step | Reactants | Reagents | Solvent | Conditions | Product | Typical Yield (%) |

| 2 | Aziridine, 1-Bromo-6-cyclopentylhexane | Triethylamine or Potassium Carbonate | Dichloromethane or Acetonitrile (B52724) | Room Temperature to Reflux | This compound | 50-70 |

Reactivity and Reaction Mechanisms of 1 6 Cyclopentylhexyl Aziridine

Ring-Opening Reactions of N-Alkyl Aziridines

The principal mode of reaction for 1-(6-Cyclopentylhexyl)aziridine is the opening of the three-membered heterocycle. This can be initiated through either nucleophilic or electrophilic pathways, leading to the formation of functionalized amines.

Nucleophilic ring-opening is the most common transformation for aziridines, providing a versatile method for synthesizing β-functionalized alkylamines. mdpi.com The reaction involves the attack of a nucleophile on one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond.

The regioselectivity of nucleophilic ring-opening is highly dependent on the substitution pattern of the aziridine (B145994) ring and the reaction conditions. acs.orgmdpi.com For an unsubstituted aziridine ring, as in the parent structure of this compound, the two carbon atoms are equivalent, so regioselectivity is not a factor.

However, in substituted N-alkyl aziridines, the nucleophilic attack generally occurs at the less sterically hindered carbon atom, following an Sɴ2-type mechanism. nih.govfrontiersin.orgresearchgate.net This preference results in the formation of a linear amine product. The functional groups on the substituents can also influence the outcome. For instance, studies on 2-substituted aziridines have shown that a γ-keto group can direct the nucleophilic attack to the C2 position, whereas a γ-silylated hydroxy group on the same carbon backbone directs the attack to the unsubstituted C3 position. nih.govfrontiersin.org These reactions are often stereospecific, with the nucleophile attacking the carbon atom from the side opposite the C-N bond, resulting in an inversion of configuration at the reaction center. acs.orgchemrxiv.org

| Aziridine Substituent (at C2) | Nucleophile | Predominant Site of Attack | Reaction Type | Reference |

|---|---|---|---|---|

| Alkyl Group | Various Nucleophiles | C3 (less substituted) | Sɴ2-like | researchgate.net |

| Phenyl or Vinyl Group | Various Nucleophiles | C2 (benzylic/allylic) | Sɴ1-like | researchgate.net |

| Alkyl with γ-ketone | H₂O / H⁺ | C2 (substituted) | Substituent-directed | nih.govfrontiersin.org |

| Alkyl with γ-silyloxy | CH₃COO⁻ / H⁺ | C3 (less substituted) | Substituent-directed | nih.govfrontiersin.org |

To overcome the low reactivity of non-activated N-alkyl aziridines, Lewis acids are frequently employed as catalysts. nih.govacs.org The Lewis acid coordinates to the lone pair of electrons on the aziridine nitrogen, which significantly increases the electrophilicity of the ring carbons and makes them more susceptible to nucleophilic attack. nih.govbioorg.org This activation allows the ring-opening to proceed under milder conditions and with a broader range of nucleophiles.

Commonly used Lewis acids include boron trifluoride etherate (BF₃·OEt₂), scandium(III) triflate (Sc(OTf)₃), and zinc(II) triflate (Zn(OTf)₂). acs.orgacs.orgnih.gov The reaction typically proceeds via an Sɴ2-type pathway, leading to regioselective and stereoselective formation of the corresponding 2-arylethylamines when electron-rich arenes are used as nucleophiles. acs.orgiitk.ac.in

| Lewis Acid | Nucleophile | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| BF₃·OEt₂ | Azoles (Indazole, Pyrazole) | N-Sulfonyl-2,3-aziridyl alcohols | Highly regioselective C3-opening. | nih.gov |

| Sc(OTf)₃ or Zn(OTf)₂ | Electron-rich arenes | N-Activated aziridines | Efficient Sɴ2-type ring opening for 2,2-diarylethylamines. | acs.orgacs.org |

| Cu(OTf)₂ | Alcohols | Chiral 2-phenyl-N-tosylaziridine | Highly regioselective Sɴ2-type opening to nonracemic amino ethers. | iitk.ac.in |

| Ti(OiPr)₄ | Isocyanates | Aziridine-2-carboxylates | Activates the isocyanate for stereospecific ring expansion. | bioorg.org |

Transition metal catalysis provides a powerful tool for the ring-opening of aziridines, particularly for the formation of new carbon-carbon bonds. mdpi.com Catalysts based on palladium, rhodium, nickel, and other metals can facilitate the reaction of aziridines with a variety of carbon nucleophiles that are often unreactive under other conditions. mdpi.comacs.org

Mechanisms often involve the oxidative addition of the C-N bond of the aziridine to the metal center, forming a metallacyclic intermediate. acs.org Subsequent reductive elimination with a coupled carbon nucleophile yields the final product. These reactions can exhibit high levels of regioselectivity and stereospecificity, which can often be controlled by the choice of ligand on the metal catalyst. acs.orgmdpi.com For instance, palladium-catalyzed cross-coupling of vinyl aziridines with organoboronic acids yields allylic amines with high regioselectivity. mdpi.com

The reaction of N-alkyl aziridines with heteroatomic nucleophiles is a fundamental and widely used transformation for creating C-N, C-O, and C-S bonds. mdpi.comnih.gov

C-N Bond Formation: Amines can act as nucleophiles to open the aziridine ring, leading to the formation of vicinal diamines. This reaction is a cornerstone of amine synthesis. chemrxiv.orgdntb.gov.ua

C-O Bond Formation: Alcohols and water can open the aziridine ring, typically under acidic or Lewis acidic catalysis, to produce valuable β-amino ethers and β-amino alcohols, respectively. nih.goviitk.ac.in

C-S Bond Formation: Thiols are particularly effective nucleophiles for aziridine ring-opening due to their high nucleophilicity and the softness of the sulfur atom. The reaction with thiols like thiophenol often proceeds readily at room temperature, is highly regioselective for the less substituted carbon, and results in the formation of β-aminosulfides. nih.gov

In contrast to nucleophilic opening, electrophilic ring-opening involves the initial reaction of the aziridine nitrogen with an electrophile. nih.gov For a non-activated aziridine like this compound, the nitrogen atom is nucleophilic and can attack an electrophilic species, such as an alkyl halide (e.g., methyl triflate) or an acyl halide. nih.govsemanticscholar.org

This initial attack forms a highly reactive ternary aziridinium (B1262131) ion. nih.govbohrium.com This strained, positively charged intermediate is then readily opened by a weak or strong nucleophile. The nucleophile can be the counter-anion of the electrophile or an external nucleophile added to the reaction mixture. nih.govresearchgate.net This two-step sequence, known as alkylative (or acylative) ring-opening, is a powerful strategy for the simultaneous N-functionalization and ring-opening of non-activated aziridines, providing access to a wide array of complex N-alkylated amines. nih.govsemanticscholar.org

Nucleophilic Ring Opening

Ring Expansion Reactions of Aziridines

Ring expansion reactions of aziridines provide a powerful tool for the synthesis of larger, more complex nitrogen-containing heterocycles. scispace.comspringernature.com These transformations leverage the release of ring strain as a driving force.

Aziridines can undergo formal [3+1] and [3+3] cycloaddition reactions to yield four- and six-membered rings, respectively. For instance, the reaction of bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes results in a [3+1] ring expansion to form highly substituted methylene azetidines. nih.gov This process is believed to proceed through the formation of an aziridinium ylide intermediate, followed by a ring-opening and ring-closing cascade. nih.gov While not specifically documented for this compound, it is plausible that it could undergo similar transformations with appropriate carbene precursors.

A novel approach for the synthesis of dehydropiperidines involves a [3+3] ring expansion of aziridines with vinyl diazoacetates, catalyzed by Rh₂(OAc)₄. springernature.com This reaction also proceeds through an aziridinium ylide intermediate which then undergoes a pseudo- mdpi.comspringernature.com-sigmatropic rearrangement. springernature.com The reaction is successful for a variety of cis-aziridines, suggesting its potential applicability to this compound. springernature.com

The reaction of N-alkyl-3-arylaziridine-2-carboxylates with phenylisocyanate can lead to the formation of trans-oxazolidin-2-imines without the need for a catalyst. scispace.com The proposed mechanism involves a nucleophilic attack of the aziridine nitrogen on the isocyanate, followed by cleavage of the N-C3 bond of the aziridine ring and subsequent intramolecular cyclization. scispace.com Similarly, the reaction of keto-aziridines with phenylisocyanate in the presence of potassium iodide can yield 2-iminooxazolidines. scispace.com A visible light-promoted cycloaddition of α-diazo esters to hexahydro-1,3,5-triazines can produce imidazolidines in good yield. organic-chemistry.org These examples highlight the potential for this compound to participate in ring expansion reactions to form five-membered heterocyclic systems like imidazolidines and their derivatives under appropriate conditions.

Rearrangement Reactions of Aziridines

Aziridines can undergo various rearrangement reactions, often promoted by acid or base. The acid-catalyzed isomerization of N-acyl-2,2-dimethylaziridines in concentrated sulfuric acid leads to the formation of oxazolines. ias.ac.in In the presence of aqueous acid, a mixture of oxazolines, amidoalcohols, and allylamides can be obtained, with the product distribution depending on the acidity of the medium. ias.ac.in

Base-promoted E2-like rearrangements of aziridines can lead to the formation of allylic amines, although this is less common than the analogous reaction in epoxides. nih.gov For this rearrangement to occur, the presence of β-protons and the absence of more acidic α-protons are crucial. nih.gov In the case of this compound, rearrangement to the corresponding allylic amine would be a potential reaction pathway under suitable basic conditions. A novel aza-quasi-Favorskii rearrangement has also been developed for the synthesis of highly substituted aziridines from β-aminoketone precursors, proceeding through an anionic azetidine (B1206935) intermediate. chemistryviews.org

Oxidative Transformations of Aziridines

The transformation of alkenes into aziridines is an attractive synthetic strategy that often involves oxidative conditions. digitellinc.com A base-promoted cascade oxidative protocol allows for the one-step synthesis of N-aryl and N-alkyl aziridines from alkenes and primary amines. digitellinc.com Electrochemical oxidative annulation of chalcones with primary amines has also been developed to synthesize aziridines. researchgate.net Furthermore, an electrochemical oxidative flow protocol has been reported for the oxidant-free aziridination of natural products via an oxidative sulfonamide/alkene cross-coupling. researchgate.net While these methods focus on the synthesis of aziridines, they highlight the stability of the aziridine ring under certain oxidative conditions. The selective ozonation of N-substituted aziridines has also been reported. acs.org

Mechanistic and Computational Studies on Reaction Pathways and Selectivity for this compound

Due to the lack of specific experimental data for this compound, mechanistic and computational studies on analogous N-alkyl aziridines provide valuable insights into its potential reactivity.

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the mechanisms of aziridine reactions. mdpi.comnih.govnih.govacs.org For instance, DFT studies on the palladium-catalyzed ring-opening of aziridines have shown that the interaction between the catalyst and the aziridine is crucial for determining the regioselectivity. mdpi.com In the case of the rhodium-catalyzed [3+3] ring expansion, DFT calculations support the formation of an aziridinium ylide intermediate and a subsequent pseudo- mdpi.comspringernature.com-sigmatropic rearrangement. springernature.com

DFT calculations have also been employed to study the mechanism of aziridination reactions. For the copper-catalyzed aziridination of imines, DFT calculations, along with experimental evidence, suggest a mechanism involving Lewis acid activation of the imine. rsc.org Furthermore, DFT studies have been used to investigate the stereoselectivity of aziridination reactions and the stability of intermediates. nih.gov

For the carbonylation of aziridines to β-lactams, first-principles methodology has shown that molecular NaBr and MgO nanoclusters can act as efficient, eco-friendly catalysts. researchgate.net These calculations revealed multi-step mechanisms with significantly lower activation energies compared to the gas-phase reaction. researchgate.net DFT has also been used to explore the mechanism of copper-catalyzed trifluoromethyl aziridine opening, elucidating the basis for the observed regioselectivities. nih.gov

The application of DFT to model the reactivity of this compound would likely predict that its reactions would follow similar pathways to other N-alkyl aziridines, with the bulky N-substituent potentially influencing the transition state energies and thus the selectivity of the reactions.

Energy Decomposition Analysis of Key Transition States

An Energy Decomposition Analysis (EDA) is a computational chemistry method used to dissect the interaction energy between molecular fragments in a transition state into physically meaningful components. This analysis provides deep insights into the nature of the chemical bonding and the forces driving a reaction. Typically, the interaction energy is broken down into terms such as electrostatic interaction, Pauli repulsion, orbital interaction (which includes polarization and charge transfer), and dispersion forces. unl.eduillinois.edu

For a hypothetical reaction involving this compound, such as a nucleophilic ring-opening, an EDA would be applied to the transition state structure. This would involve computationally modeling the approach of a nucleophile to one of the aziridine ring carbons. The analysis would separate the total energy of this transition state into the energy required to distort the aziridine and the nucleophile from their ground-state geometries and the interaction energy between these distorted fragments. u-tokyo.ac.jp

Hypothetical Energy Decomposition Analysis Data for a Nucleophilic Ring-Opening of this compound:

| Energy Component | Hypothetical Energy Value (kcal/mol) | Contribution to Transition State Stability |

| ∆Einteraction | -30.0 | Overall stabilizing interaction between fragments |

| ∆EPauli | +40.0 | Destabilizing repulsion between electron clouds |

| ∆Eelectrostatic | -25.0 | Stabilizing electrostatic attraction |

| ∆Eorbital | -45.0 | Stabilizing orbital interactions (charge transfer, polarization) |

| ∆Edispersion | -5.0 | Stabilizing dispersion forces |

| ∆Estrain | +15.0 | Destabilizing energy to distort reactants to TS geometry |

| ∆Eactivation | -15.0 | Overall activation energy |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no specific experimental or computational studies on this compound have been found.

Influence of N-Substituent (6-Cyclopentylhexyl) on Reactivity and Selectivity

The substituent on the nitrogen atom of an aziridine ring plays a crucial role in determining its reactivity and the selectivity of its reactions. nih.gov The N-substituent influences the electronic properties of the nitrogen atom, the stability of the aziridine ring, and the steric environment around the ring.

The 6-cyclopentylhexyl group is a non-activated, bulky alkyl substituent. Its influence can be considered in terms of both electronic and steric effects.

Electronic Effects:

Being an alkyl group, the 6-cyclopentylhexyl substituent is electron-donating through an inductive effect. This increases the electron density on the nitrogen atom, making the aziridine more basic compared to N-H or N-aryl aziridines. This enhanced basicity can influence reactions that involve protonation or coordination of the nitrogen atom to a Lewis acid. However, N-alkyl aziridines are generally considered "non-activated," meaning they are less reactive towards nucleophilic ring-opening than aziridines with electron-withdrawing groups (e.g., N-tosyl, N-acyl). nih.gov The electron-donating nature of the alkyl group does not significantly activate the ring carbons towards nucleophilic attack.

Steric Effects:

The 6-cyclopentylhexyl group is sterically demanding. This bulkiness can hinder the approach of nucleophiles or other reactants to the aziridine ring. This steric hindrance would likely influence the regioselectivity of ring-opening reactions. In a nucleophilic attack on an unsubstituted aziridine ring, the nucleophile can attack either of the two equivalent carbons. However, in substituted aziridines, the nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, while the ring itself is unsubstituted, the large N-substituent could still influence the trajectory of an incoming nucleophile, although this effect is generally less pronounced than substituents on the carbon atoms of the ring.

The steric bulk can also affect the rate of nitrogen inversion, which is the process by which the nitrogen atom and its substituent rapidly invert their configuration. A bulky substituent can increase the energy barrier to this inversion. researchgate.net

Impact on Reaction Mechanisms:

In acid-catalyzed ring-opening reactions, the nitrogen is first protonated to form an aziridinium ion. The subsequent nucleophilic attack can proceed via an SN1 or SN2 mechanism. The electron-donating 6-cyclopentylhexyl group would stabilize the positive charge on the nitrogen of the aziridinium ion. The bulky nature of the substituent would likely favor an SN2-type attack at the less hindered carbon.

In reactions involving metal catalysts, the nitrogen lone pair can coordinate to the metal center. The steric bulk of the 6-cyclopentylhexyl group could influence the geometry of the resulting metal complex and thereby affect the outcome of the reaction. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization of 1 6 Cyclopentylhexyl Aziridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive searches for experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for the specific compound 1-(6-Cyclopentylhexyl)aziridine have not yielded detailed research findings in publicly accessible scientific literature or databases. While the fundamental principles of NMR spectroscopy are well-established for structural elucidation of organic molecules, specific chemical shift values (δ), coupling constants (J), and detailed analyses from ¹H NMR, ¹³C NMR, or 2D NMR techniques for this particular molecule are not available.

¹H NMR for Structural Elucidation

No specific ¹H NMR data for this compound has been found in published literature. Hypothetically, a ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule. One would expect to see signals corresponding to the protons on the aziridine (B145994) ring, the cyclopentyl group, and the hexyl chain. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns would reveal information about adjacent protons.

¹³C NMR for Carbon Skeleton Analysis

Detailed ¹³C NMR spectroscopic data for this compound is not available in the surveyed scientific literature. A ¹³C NMR spectrum would be instrumental in confirming the carbon framework of the molecule. Each unique carbon atom in the cyclopentyl ring, the hexyl chain, and the aziridine ring would produce a distinct signal, providing a carbon count and information about their chemical environment.

2D NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivity

There are no published studies employing 2D NMR techniques such as COSY, HMQC, or HSQC for the structural analysis of this compound. These advanced techniques would be crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule, confirming the attachment of the 6-cyclopentylhexyl group to the nitrogen atom of the aziridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound is documented as 195.34 g/mol , specific experimental mass spectrometry data, including detailed fragmentation patterns, are not available in the public domain. chemnet.com Mass spectrometry would be essential to confirm the molecular weight of the compound and to provide structural information based on how the molecule fragments under ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental Infrared (IR) spectra for this compound have been found in the reviewed literature. An IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkane and cycloalkane structures, as well as vibrations associated with the C-N and C-C bonds within the strained aziridine ring.

Chromatographic Methods for Purification and Purity Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for analyzing volatile and thermally stable compounds. For this compound, GC-MS can provide crucial information on its purity and molecular weight. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a fragmentation pattern that can confirm the structure of the molecule.

In a typical GC-MS analysis of N-alkyl aziridines, the instrument is equipped with a capillary column suitable for separating amines. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the cyclopentyl and hexyl groups, as well as the aziridine ring.

General GC-MS Parameters for N-Alkyl Aziridine Analysis:

| Parameter | Typical Value/Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., Rtx-5MS, 30m x 0.25mm ID, 0.25µm film) nih.gov |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Split or splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp: 50-80°C, ramped to 250-300°C nih.gov |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Data Analysis | Comparison of mass spectra with known fragmentation patterns of aziridines. nih.gov |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purification and analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, both normal-phase and reversed-phase HPLC can be employed.

Reversed-phase HPLC, often with a C18 or C8 stationary phase, is commonly used for the analysis of moderately polar to nonpolar compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of modifiers such as trifluoroacetic acid (TFA) or formic acid may be necessary to improve peak shape and resolution. acs.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC mode that can be effective for polar compounds like aziridines, often providing different selectivity compared to reversed-phase methods. baranlab.orgnih.gov A rapid HILIC-MS method has been developed for measuring genotoxic impurities like aziridine, which could be adapted for purity analysis. baranlab.orgnih.gov

Representative HPLC Conditions for Aziridine Analysis:

| Parameter | Reversed-Phase HPLC | HILIC |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | BEH HILIC (e.g., 50 x 2.1 mm, 1.7 µm) baranlab.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient acs.org | Acetonitrile/Aqueous buffer gradient baranlab.org |

| Detector | UV-Vis (at a suitable wavelength, e.g., 210 nm), MS | Mass Spectrometry (MS) baranlab.org |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 mL/min baranlab.org |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | 30 °C baranlab.org |

Stereochemical Analysis Techniques (e.g., Chiral HPLC, Polarimetry)

As this compound possesses a chiral center at the carbon atom of the aziridine ring, the analysis of its stereochemistry is crucial. Chiral HPLC and polarimetry are the primary techniques used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most effective method for separating the enantiomers of a chiral compound. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net For N-alkyl aziridines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown excellent selectivity. researchgate.net

The choice of mobile phase is also critical for achieving good separation. Normal-phase (e.g., hexane/isopropanol) or polar-organic modes are often employed. The separation can be optimized by adjusting the mobile phase composition and temperature. baranlab.orgresearchgate.net

Illustrative Chiral HPLC Conditions for Aziridine Enantioseparation:

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Amylose or Cellulose-based (e.g., Chiralpak series) researchgate.netresearchgate.net |

| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol, or Acetonitrile researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | 10 - 40 °C researchgate.net |

| Detection | UV-Vis or Circular Dichroism (CD) |

| Expected Outcome | Baseline separation of the two enantiomers, allowing for the determination of enantiomeric excess (ee). |

Polarimetry

Polarimetry is a technique used to measure the optical rotation of a chiral substance. frontiersin.org When plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound and its concentration.

The specific rotation, [α], is a standardized measure of the optical activity of a compound. It is determined using a polarimeter and is calculated based on the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. For this compound, measuring the specific rotation would confirm its chirality and could be used to characterize the enantiopure forms. mdpi.com

The optical rotation is reported with the D-line of a sodium lamp (589 nm) and the temperature at which the measurement was taken. A positive (+) or dextrorotatory rotation indicates that the plane of polarized light is rotated clockwise, while a negative (-) or levorotatory rotation indicates a counter-clockwise rotation. frontiersin.org

Hypothetical Polarimetry Data for an Enantiomer of this compound:

| Parameter | Value |

|---|---|

| Specific Rotation [α]D20 | e.g., +X.X° or -X.X° |

| Concentration (c) | g/100 mL |

| Solvent | e.g., Chloroform, Methanol |

| Temperature | 20 °C |

| Wavelength | 589 nm (Sodium D-line) |

It is important to note that while polarimetry confirms the presence of chirality, it does not provide information on the enantiomeric purity of a sample. Chiral chromatography is required for this determination.

Computational and Theoretical Investigations of 1 6 Cyclopentylhexyl Aziridine

Electronic Structure and Bonding Analysis

The electronic structure of 1-(6-Cyclopentylhexyl)aziridine is dominated by the characteristics of its three-membered aziridine (B145994) ring. This ring is known for its significant ring strain, which profoundly influences its bonding and reactivity. wikipedia.org

The bond angles within the aziridine ring are compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This deviation results in what is known as angle strain. The bonding in such strained rings can be described using the banana bond model. wikipedia.org Furthermore, the nitrogen atom's lone pair of electrons resides in an orbital with increased s-character, which makes the aziridine less basic compared to typical acyclic aliphatic amines. wikipedia.org The pKa of the conjugate acid of a simple aziridine is about 7.9. wikipedia.org

The 6-cyclopentylhexyl group attached to the nitrogen is an electron-donating alkyl substituent. This group influences the electronic properties of the aziridine ring, primarily through inductive effects. While specific calculations for this molecule are not publicly available, it is expected that the alkyl group would slightly increase the electron density on the nitrogen atom, potentially modulating its basicity and nucleophilicity.

Table 1: Comparison of Typical Bond Angles and Basicity

| Feature | Aziridine Ring | Acyclic Amine (e.g., Trimethylamine) |

| C-N-C Bond Angle | ~60° wikipedia.org | ~108° |

| H-C-H Bond Angle | ~116° | ~109.5° |

| pKa of Conjugate Acid | ~7.9 wikipedia.org | ~9.8 |

Data is for the parent aziridine and representative acyclic amines.

Conformational Analysis of the Aziridine Ring and Cyclopentylhexyl Chain

Aziridine Ring: A key conformational feature of the aziridine ring is nitrogen inversion, a process where the nitrogen atom and its substituent move through the plane of the ring. The angle strain in the aziridine ring increases the energy barrier for this inversion, making it slower than in acyclic amines. wikipedia.org This can lead to the existence of stable and isolable invertomers, for instance in N-chloro-2-methylaziridine. wikipedia.org For this compound, this implies that the large cyclopentylhexyl group could adopt distinct orientations relative to the ring.

Cyclopentylhexyl Chain: The cyclopentylhexyl chain has multiple points of flexibility.

Cyclopentane (B165970) Ring: A planar conformation of cyclopentane is destabilized by significant eclipsing strain. To alleviate this, the ring puckers into non-planar conformations, most commonly the "envelope" and "half-chair" forms. maricopa.eduscribd.com These conformations rapidly interconvert with a very low energy barrier. masterorganicchemistry.com

Hexyl Chain: The six-carbon chain can adopt numerous conformations due to rotation around its single bonds. The most stable arrangement for a simple alkane chain is the all-staggered, anti-conformation, but interactions with the cyclopentyl group and the aziridine ring will lead to a complex potential energy surface with many local minima.

Prediction of Reactivity and Selectivity in Transformations

Aziridines are valuable synthetic intermediates due to their high ring strain, which provides a thermodynamic driving force for ring-opening reactions. nih.govmdpi.com Computational studies are crucial for predicting the reactivity and selectivity of these transformations.

The most common reaction of aziridines is nucleophilic ring-opening. For non-activated aziridines, such as this compound, this process is often initiated by activation of the nitrogen atom with an electrophile (e.g., a proton or Lewis acid) to form a highly reactive aziridinium (B1262131) ion. nih.govmdpi.com The subsequent attack by a nucleophile can occur at either of the two ring carbons.

Computational models, often using Density Functional Theory (DFT), can predict the regioselectivity of this attack. nih.gov The outcome is controlled by a combination of steric and electronic factors, including the nature of the substituents on the aziridine ring, the incoming nucleophile, and the electrophile used for activation. nih.govmdpi.com For an N-alkyl aziridine, the regioselectivity of the ring-opening of the corresponding aziridinium ion is highly dependent on the reaction conditions and the nucleophile. nih.gov DFT calculations can elucidate the transition state energies for the different possible pathways, predicting the major product. mdpi.com For example, in the presence of CF3CO2H, the ring opening of an aziridine with a γ-keto substituent by water was shown to occur selectively at the C2 position. nih.gov

Furthermore, computational studies have explored more complex transformations, such as the [3+3] ring expansion of aziridines with rhodium-bound vinyl carbenes to form dehydropiperidines. nih.gov These studies show that the reaction proceeds through the formation of an aziridinium ylide intermediate. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational "microscope" to observe the dynamic behavior of molecules over time. These simulations can model the intricate dance of atoms and molecules, revealing mechanistic details that are transient and difficult to capture experimentally.

For aziridine-containing molecules, MD simulations have been used to study the mechanism of aziridinium ion formation. nih.gov Ab initio MD simulations, which use quantum mechanics to calculate forces, have shown that the cyclization of nitrogen mustards to form aziridinium ions is a concerted reaction influenced by the surrounding solvent molecules. nih.gov The simulations revealed that the reactivity is strongly dependent on the coordination and orientation of water molecules near the leaving group. nih.gov

MD simulations can also capture the entire reaction mechanism, from solvent reorganization and bond ionization to the final cyclization, by simulating the system at elevated temperatures. nih.gov These studies indicate a dynamic transition state with significant changes in the local solvent structure. nih.gov While specific MD simulations for this compound are not documented in the literature, these methods are directly applicable to understanding its behavior in solution, including conformational dynamics and the initial steps of its chemical reactions.

Synthetic Transformations and Applications of 1 6 Cyclopentylhexyl Aziridine

Construction of Nitrogen-Containing Heterocycles

The strained three-membered ring of aziridines, including 1-(6-Cyclopentylhexyl)aziridine, serves as a versatile building block for the synthesis of a variety of larger, more complex nitrogen-containing heterocycles. These transformations typically proceed via ring-opening reactions, followed by intramolecular cyclization.

Pyrrolidines and Piperidines: The synthesis of pyrrolidines and piperidines from aziridine (B145994) precursors is a well-established strategy. For instance, an electrophilic halogen-induced cascade reaction of cinnamylaziridines, promoted by N-bromosuccinimide (NBS), can lead to the formation of functionalized pyrrolidines with high diastereoselectivity. scispace.com This process involves a bromonium ion-initiated aminocyclization followed by an aziridine ring expansion. scispace.com Similarly, ring-opening of 2-(3-hydroxy and 3-keto alkyl)aziridines can be regioselectively controlled to produce either pyrrolidines or piperidines. frontiersin.org The outcome depends on whether the bond between the nitrogen and the C2 or C3 carbon of the aziridine ring is cleaved. frontiersin.org

Azetidines: Azetidines, four-membered nitrogen heterocycles, can be synthesized through the ring expansion of aziridines. nsf.govmagtech.com.cn This transformation can be achieved by reacting 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, often under microwave irradiation with a solid support like alumina. organic-chemistry.org

Imidazoles, Thiazoles, and Benzothiazines: While direct synthesis from this compound is not explicitly detailed in the provided results, the general reactivity of aziridines suggests their potential as precursors for these heterocycles. The synthesis of these rings often involves the reaction of a three-membered ring with a suitable binucleophile.

Benzodiazepines: The synthesis of benzodiazepine (B76468) derivatives can be approached using aziridine chemistry, although specific examples with the named compound are not available.

Imidazolidines: The reaction of aziridines with imines, catalyzed by a copper catalyst, provides a direct route to 2-substituted imidazolidines. frontiersin.org This method exhibits high functional group compatibility. frontiersin.org Furthermore, reacting aziridines with isocyanates under similar conditions efficiently yields substituted imidazolidinones. frontiersin.org Lewis acid catalysts, such as Y(OTf)3, can also promote the diastereoselective synthesis of imidazolidines from aziridines and imines. nih.gov An alternative approach involves the 1,3-dipolar cycloaddition of 1,3,5-triazinanes and aziridines. organic-chemistry.org

Stereoselective Synthesis of Chiral Amines and Amino Alcohol Derivatives

The inherent chirality of many aziridines, or the ability to introduce it, makes them valuable starting materials for the stereoselective synthesis of chiral amines and amino alcohols.

The ring-opening of chiral aziridines with various nucleophiles is a fundamental strategy for accessing enantioenriched amines. nih.gov For example, the regioselective ring-opening of a terminal N-alkyl aziridine with azide (B81097) and acetic acid can yield a chiral azido (B1232118) amine and an amino alcohol, respectively. nih.gov Subsequent hydrogenation of the aziridine can produce a chiral secondary amine. nih.gov

A streamlined approach to enantiopure amino alcohols involves the use of a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations. nih.gov This radical method offers a modular and general route to a diverse range of substituted amino alcohols. nih.gov Additionally, the internal Mitsunobu reaction of β-amino alcohols can produce chiral aziridines, which can then be opened with nucleophiles like hydrazoic acid (HN₃) to form the corresponding azido amines as single regio- and diastereomers. mdpi.comnih.gov These azido amines can be subsequently reduced to chiral vic-diamines. mdpi.comnih.gov

| Precursor | Reagents | Product | Stereochemistry |

| Chiral Aziridine | Azide, Acetic Acid | Chiral Azido Amine, Amino Alcohol | Enantioenriched |

| Chiral Aziridine | H₂, Catalyst | Chiral Secondary Amine | Enantioenriched |

| Serine-derived Chiral Carboxylic Acid | Aryl/Alkenyl/Alkyl/Acyl fragments | Substituted Amino Alcohols | Stereoselective |

| β-Amino Alcohol | DEAD, PPh₃ (Internal Mitsunobu) | Chiral Aziridine | Enantioenriched |

| Chiral Aziridine | HN₃ | Chiral Azido Amine | Single regio- and diastereomer |

Role as Chiral Building Blocks and Intermediates in Complex Molecule Synthesis

The synthetic utility of chiral aziridines extends to their role as crucial building blocks and intermediates in the synthesis of complex, biologically active molecules. nih.gov Their ability to undergo stereospecific ring-opening reactions allows for the controlled introduction of nitrogen-containing functionalities into larger molecular scaffolds. nih.gov

For instance, enantiopure aziridines can be readily prepared from commercially available vicinal amino alcohols. researchgate.net These chiral aziridines can then be incorporated into the synthesis of more complex structures, transferring their stereochemistry to the final product. nih.gov The development of methods like the Brønsted acid-catalyzed aza-Darzens reaction has enabled the stereoselective synthesis of complex polycyclic aziridines, which can serve as intermediates in the synthesis of natural products like mitomycin C. nih.gov

Applications in Tandem and Multicomponent Reactions

The reactivity of the aziridine ring makes it an ideal participant in tandem and multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity from simple starting materials in a single pot.

Aziridines can undergo ring-opening followed by a cascade of reactions. For example, a tandem three-component reaction between aziridines, arenes, and aldehydes, promoted by a Lewis acid, can lead to the formation of cis-1,4-disubstituted tetrahydroisoquinolines. mdpi.com In this process, the Lewis acid facilitates the ring-opening of the N-tosyl aziridine via a Friedel-Crafts type reaction, and the resulting intermediate undergoes a Pictet-Spengler condensation. mdpi.com

Multicomponent reactions involving aziridines are also well-documented. A zinc-catalyzed multicomponent reaction of aziridine aldehyde dimers with morpholine (B109124) and boronic acid can produce diamines with high syn diastereoselectivity. mdpi.com Another example is a three-component reaction of diazo esters, anilines, and isoquinolinic azomethine imines, where a rhodium-catalyzed generation of an ammonium (B1175870) ylide is followed by its addition to the imine. mdpi.com

| Reaction Type | Reactants | Catalyst | Product |

| Tandem Reaction | Aziridine, Arene, Aldehyde | Lewis Acid | cis-1,4-Disubstituted Tetrahydroisoquinoline |

| Multicomponent Reaction | Aziridine Aldehyde Dimer, Morpholine, Boronic Acid | Zinc Catalyst | syn-Diamine |

| Multicomponent Reaction | Diazo Ester, Aniline, Isoquinolinic Azomethine Imine | Rhodium Catalyst | C₁-Substituted Tetrahydroisoquinoline |

Functionalization of Polymeric Materials via Aziridine Chemistry

The ring-opening chemistry of aziridines can be harnessed to modify and functionalize polymeric materials. rsc.org This approach allows for the introduction of new functional groups and the extension of polymer side chains.

A novel method for the post-modification of polymers involves using a copolymer containing aziridine moieties. rsc.org The side-chain length of this copolymer can be extended through a Lewis acid-assisted ring-opening of the aziridine units. rsc.org This strategy has been demonstrated with aziridine-functionalized polydimethylsiloxanes (PDMS), creating tailorable polymeric scaffolds. korea.ac.krrsc.orgkorea.ac.kr The aziridine is incorporated into the PDMS backbone via Pt(0)-catalyzed hydrosilylation, and the resulting material can be chemoselectively and regiospecifically modified through the orthogonal ring-opening reaction of the aziridine. korea.ac.krrsc.orgkorea.ac.kr This takes advantage of the wide substrate scope of aziridine chemistry, allowing for the creation of materials with tailored properties. korea.ac.krrsc.org

Polymerization Studies of 1 6 Cyclopentylhexyl Aziridine

Ring-Opening Polymerization (ROP) of N-Alkyl Aziridineswikipedia.orgnih.govmdpi.commpg.deacs.org

Ring-opening polymerization (ROP) is the principal method for synthesizing polymers from cyclic monomers like aziridines. acs.org This process involves the cleavage of the strained three-membered ring and the subsequent formation of a linear polymer chain. The polymerization of N-alkyl aziridines can be initiated by either cationic or anionic species, though each pathway presents distinct characteristics and challenges.

Cationic ring-opening polymerization (CROP) is a common method for the polymerization of N-substituted aziridines. rsc.org The polymerization is typically initiated by Lewis acids or protonic acids, which activate the aziridine (B145994) monomer by forming a reactive aziridinium (B1262131) cation. rsc.org Propagation then occurs through the nucleophilic attack of a monomer on the activated aziridinium ring.

However, a significant challenge in the CROP of N-alkyl aziridines is the occurrence of irreversible termination reactions. rsc.org These termination steps involve the nucleophilic attack of the tertiary amine groups within the growing polymer chain on the aziridinium ring, leading to the formation of stable, unreactive quaternary ammonium (B1175870) salts. rsc.org This process can occur via both intramolecular (backbiting) and intermolecular pathways, often limiting the polymerization to low monomer conversions and resulting in polymers with broad molecular weight distributions. rsc.org

The steric bulk of the N-alkyl substituent has a profound impact on the competition between propagation and termination. This is often quantified by the ratio of the rate constant of propagation (k_p) to the rate constant of termination (k_t). For instance, N-ethylaziridine exhibits a low k_p/k_t ratio of 6, while the bulkier N-isopropylaziridine has a higher ratio of 21. rsc.org In the case of N-tert-butylaziridine, the steric hindrance is so significant that termination reactions are almost completely suppressed, leading to a living-like polymerization. rsc.org

Substitution on the aziridine ring itself can also influence the polymerization. For example, N-benzyl-2-methylaziridine polymerizes with minimal termination (k_p/k_t = 1100), whereas the unsubstituted N-benzyl aziridine terminates readily (k_p/k_t = 85). rsc.org

Table 1: Propagation to Termination Rate Constant Ratios (k_p/k_t) for CROP of Various N-Alkyl Aziridines

| N-Alkyl Aziridine | k_p/k_t | Polymerization Behavior |

| N-Ethylaziridine | 6 | Low conversion due to termination rsc.org |

| N-Isopropylaziridine | 21 | Higher conversion than N-ethylaziridine rsc.org |

| N-tert-Butylaziridine | ≈ ∞ | Living-like polymerization rsc.org |

| N-Benzyl Aziridine | 85 | Stops at very low conversion rsc.org |

| N-Benzyl-2-methylaziridine | 1100 | Almost no termination rsc.org |

This table presents data for analogous compounds to infer the potential behavior of 1-(6-Cyclopentylhexyl)aziridine.

The direct anionic ring-opening polymerization (AROP) of N-alkyl aziridines is generally not feasible. rsc.org This is due to the decreased electronegativity of nitrogen compared to oxygen, which makes the aziridine ring less susceptible to nucleophilic attack by an anionic initiator. rsc.org Furthermore, the resulting polymer backbone contains nucleophilic tertiary amine groups that can lead to undesirable side reactions. rsc.org

To overcome this limitation, the aziridine nitrogen must be "activated" by substitution with a strong electron-withdrawing group, such as a sulfonyl or a tert-butyloxycarbonyl (Boc) group. acs.orgrsc.orgrsc.org This activation serves multiple purposes: it makes the ring carbons more electrophilic and thus susceptible to nucleophilic attack, and it deactivates the nitrogen lone pair in the resulting polymer, preventing side reactions. acs.orgrsc.org This approach allows for the synthesis of well-defined, linear poly(N-activated aziridine)s. digitellinc.com A significant consideration for this method is the post-polymerization step to remove the activating groups, which can sometimes require harsh conditions. rsc.org

The AROP of N-activated aziridines is a prime example of a controlled polymerization technique, often exhibiting living characteristics. digitellinc.comeurekalert.org This living nature means that termination and chain transfer reactions are largely absent, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (dispersity, Đ < 1.1). researchgate.net

The living character of this polymerization enables the creation of complex polymer architectures, such as block copolymers, through the sequential addition of different monomers. researchgate.net The polymerization kinetics can be systematically studied and controlled by adjusting reaction parameters such as temperature, solvent, and the choice of initiator and counter-ion. rsc.orgnsf.gov For example, studies on 2-methyl-N-mesylaziridine (MsMAz) have shown that increasing the temperature accelerates the polymerization while maintaining its living nature. rsc.orgnsf.gov Solvents like DMSO and DMF have been found to facilitate faster polymerization rates. rsc.orgnsf.gov

Table 2: Influence of Reaction Conditions on the AROP of Activated Aziridines

| Parameter | Effect on Polymerization | Example Monomer |

| Temperature | Increased temperature leads to faster polymerization rates. rsc.orgnsf.gov | 2-methyl-N-mesylaziridine (MsMAz) rsc.orgnsf.gov |

| Solvent | Polar aprotic solvents like DMSO and DMF result in faster polymerization. rsc.orgnsf.gov | 2-methyl-N-mesylaziridine (MsMAz) rsc.orgnsf.gov |

| Counter-ion | The nature of the counter-ion (e.g., Li+, Na+, K+, Cs+) can influence polymerization kinetics. nsf.gov | MsMAz, 2-methyl-N-tosylaziridine (TsMAz) nsf.gov |

This table summarizes general findings for activated aziridines, which provide a framework for understanding the potential polymerization of an activated form of this compound.

Copolymerization with Other Monomerswikipedia.orgmpg.de

N-activated aziridines can be copolymerized with a variety of other monomers to produce copolymers with tailored properties. researchgate.net This can be achieved through both random and block copolymerization approaches. For instance, the random copolymerization of two different N-sulfonyl aziridines can enhance the solubility of the resulting polymer compared to the corresponding homopolymers. researchgate.net